molecular formula C19H16FN3O2S3 B2400999 N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351659-38-5

N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No. B2400999
CAS RN: 1351659-38-5
M. Wt: 433.53
InChI Key: ZNNMVVNCUXSZQQ-UHFFFAOYSA-N
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Description

The compound “N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyridine ring, and a tetrahydrothiazolo ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques, such as melting point determination, solubility testing, and spectroscopic analysis . The exact physical and chemical properties of this specific compound are not detailed in the available literature.

Scientific Research Applications

Antidiabetic Agent

N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide: exhibits potential as an antidiabetic agent. Researchers have explored its use in inhibiting sodium-dependent glucose co-transporter 2 (SGLT2), a key target for managing type 2 diabetes mellitus . Further investigations into its efficacy, mechanism of action, and safety profile are warranted.

Anti-Inflammatory and Analgesic Activities

Derivatives of this compound, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , have demonstrated anti-inflammatory and analgesic properties. Their ulcerogenic index compares favorably with indomethacin and celecoxib . These findings suggest potential therapeutic applications in pain management and inflammation-related disorders.

Antifibrotic Activity

Screening results indicate that certain derivatives of N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide exhibit better antifibrotic activity than Pirfenidone (PFD) on hepatic stellate cells (HSC-T6). These compounds hold promise for treating fibrosis-related conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can include binding to specific receptors or enzymes, or interfering with certain biological pathways . The exact mechanism of action for this compound is not provided in the available literature.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity . The exact safety and hazards associated with this specific compound are not provided in the available literature.

Future Directions

Given the complexity and potential biological activity of this compound, future research could focus on further elucidating its synthesis, structure, and mechanism of action. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .

properties

IUPAC Name

N-[5-[2-(4-fluorophenyl)sulfanylacetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S3/c20-12-3-5-13(6-4-12)27-11-17(24)23-8-7-14-16(10-23)28-19(21-14)22-18(25)15-2-1-9-26-15/h1-6,9H,7-8,10-11H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNMVVNCUXSZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)CSC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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